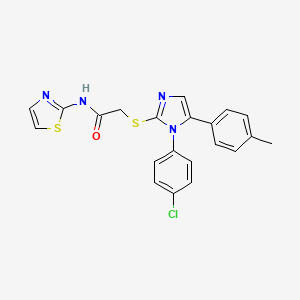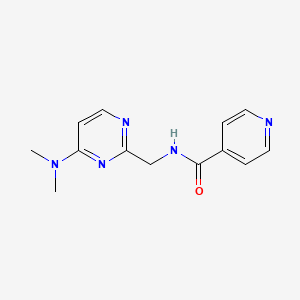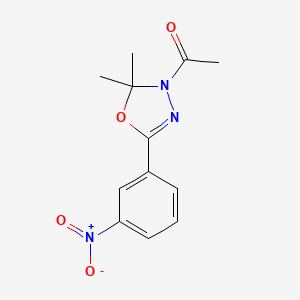
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions . It is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formulaH2C=C(CH3)CO2CH2CH2NH2 · HCl . Chemical Reactions Analysis
“this compound” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point range of 102 - 110 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Corrosion Inhibition
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride and its derivatives have applications in corrosion inhibition. For example, 2-amino-4-methyl-thiazole, a related compound, has been used as a corrosion inhibitor for mild steel protection in acidic solutions, showing high efficiency due to its strong adsorption as a barrier film on the steel surface (Yüce et al., 2014).
Antitumor and Antifilarial Agents
Some derivatives of thiazoles, similar in structure to this compound, have shown potential as antitumor and antifilarial agents. For instance, certain thiazolecarboxylate derivatives have been studied for their ability to inhibit leukemia cell proliferation and demonstrated significant in vivo antifilarial activity (Kumar et al., 1993).
Drug Discovery Building Blocks
In drug discovery, this compound derivatives serve as valuable building blocks. For example, hydroxy-substituted 2-aminobenzo[d]thiazole derivatives have been synthesized as building blocks that can be substituted at various positions, offering opportunities to explore the chemical space around the molecule for potential drug candidates (Durcik et al., 2020).
Antimicrobial Activities
Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have been researched for their antimicrobial properties. These derivatives have shown activity against various strains of bacteria and fungi, highlighting the potential of thiazole derivatives in antimicrobial drug development (Desai et al., 2019).
Mechanism of Action
Target of Action
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group . It is primarily targeted towards the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
Mode of Action
The compound, this compound, interacts with its targets through both free radical polymerization and other polymerization reactions . This interaction results in the formation of polymers and copolymers that are used in various applications .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . The downstream effects include the production of homo and copolymer brushes of the compound, which can be used to tune the electrochemical properties of silicon wafers .
Pharmacokinetics
Due to its biocompatibility and low toxicity, it is widely used in biomedical research .
Result of Action
The molecular and cellular effects of this compound’s action include the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used as a crosslinking agent for hydrogels and other biomaterials .
Action Environment
Safety and Hazards
Future Directions
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” has great potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future . Its wide range of biological activities and structural variations have attracted attention among medicinal chemists .
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGFTIBIURXEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379327-69-1 |
Source


|
| Record name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)


![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)

![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)


